

5-Cyanoindole: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: Indoline-5-carbonitrile

Cat. No.: B098209

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Introduction

5-Cyanoindole stands as a pivotal heterocyclic compound, garnering significant attention across medicinal chemistry, drug development, and materials science.^[1] Characterized by a bicyclic indole scaffold featuring a nitrile group at the 5-position, this molecule serves as a versatile building block for a diverse array of pharmacologically active agents and functional materials.^{[1][2]} Its unique electronic properties, arising from the interplay between the electron-rich indole nucleus and the electron-withdrawing cyano group, dictate its reactivity and utility. This guide provides an in-depth exploration of the physical and chemical properties of 5-cyanoindole, its synthesis, and its applications, offering a critical resource for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental physical and spectroscopic properties of 5-cyanoindole is paramount for its effective utilization in research and development.

Physical Properties

5-Cyanoindole is typically a white to slightly yellow or light orange crystalline powder under standard conditions.^{[3][4]} It is sensitive to air and light, necessitating storage in a dark, inert atmosphere at room temperature.^[3] While insoluble in water, it exhibits solubility in organic solvents such as chloroform, hexane, and methanol.^{[3][5]}

Table 1: Key Physical Properties of 5-Cyanoindole

Property	Value	Source(s)
CAS Number	15861-24-2	[3]
Molecular Formula	C ₉ H ₆ N ₂	[3]
Molecular Weight	142.16 g/mol	[3]
Melting Point	106-108 °C	[3][5]
Boiling Point	249.72 °C (rough estimate)	[3]
Appearance	White to slightly yellow/orange crystalline powder	[3][4]
Solubility	Insoluble in water; Soluble in chloroform, hexane, methanol	[3][5]
pKa	15.62 ± 0.30 (Predicted)	[3]

Spectroscopic Profile

The spectroscopic signature of 5-cyanoindole provides invaluable information for its identification and structural elucidation.

The ¹H and ¹³C NMR spectra of 5-cyanoindole exhibit characteristic signals corresponding to the protons and carbons of the indole ring system. The electron-withdrawing nature of the cyano group influences the chemical shifts of the aromatic protons and carbons.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Cyanoindole

¹ H NMR	δ (ppm)	¹³ C NMR	δ (ppm)
H1 (N-H)	~8.0-12.0 (broad)	C2	~125
H2	~7.1-7.3	C3	~102
H3	~6.4-6.5	C3a	~128
H4	~7.6 (d)	C4	~112-122
H6	~7.1-7.2 (dd)	C5	~125
H7	~7.2-7.4 (d)	C6	~112-122
C7	~112-122		
C7a	~134		
CN	Not specified		

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.[6]

The IR spectrum of 5-cyanoindole is characterized by a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2200-2260 cm⁻¹. [2] Other significant peaks include the N-H stretching vibration around 3200-3600 cm⁻¹ and various C-H and C-C stretching and bending vibrations within the fingerprint region. [2]

In methanol, 5-cyanoindole exhibits a maximum UV absorption (λ_{max}) at 276 nm. [7] The position of the nitrile group on the indole ring has a distinct effect on the absorption spectra. [3] Compared to indole, the λ_{max} of 5-cyanoindole is red-shifted by approximately 5-6 nm. [3]

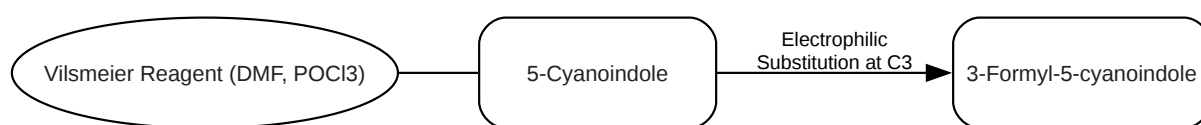
Part 2: Chemical Reactivity and Transformations

The chemical behavior of 5-cyanoindole is dictated by the electronic characteristics of the indole nucleus and the cyano substituent. The indole ring is inherently electron-rich and susceptible to electrophilic attack, while the cyano group is a strong electron-withdrawing group.

Electrophilic Aromatic Substitution

Despite the deactivating effect of the cyano group, 5-cyanoindole undergoes electrophilic aromatic substitution, primarily at the electron-rich C3 position of the pyrrole ring.

The Vilsmeier-Haack reaction introduces a formyl group onto the indole ring, typically at the C3 position. This reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).^{[8][9]} The resulting 3-formyl-5-cyanoindole is a valuable intermediate for further synthetic transformations.



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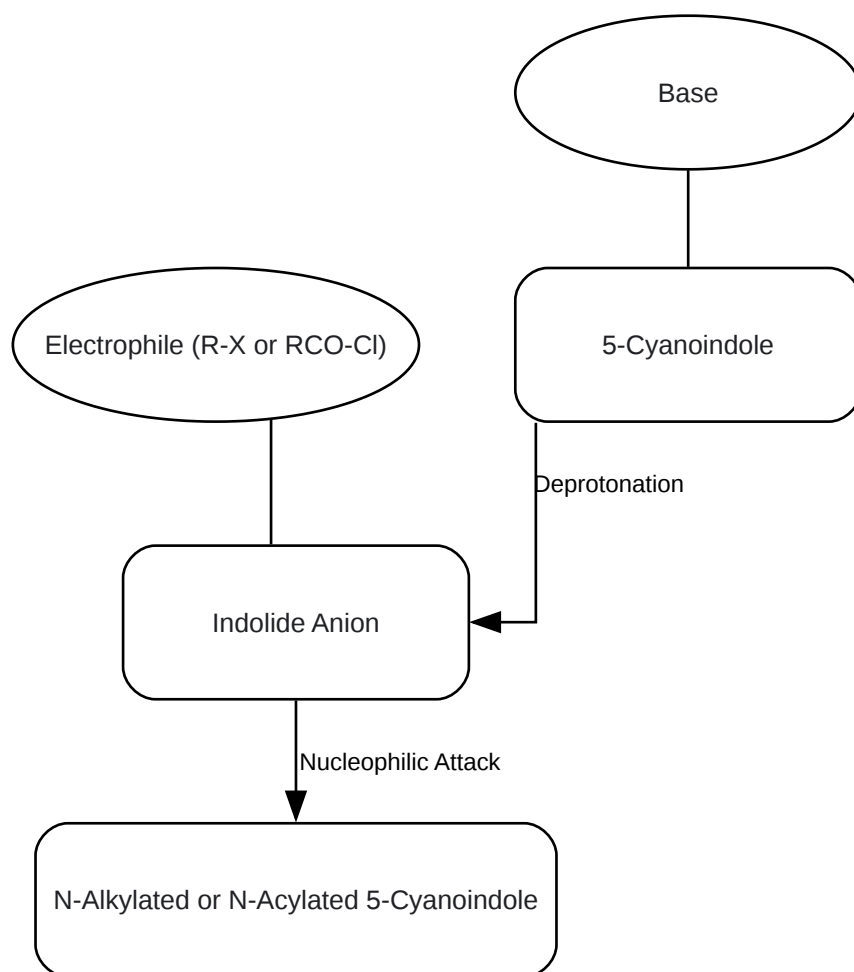
Caption: Vilsmeier-Haack formylation of 5-cyanoindole.

The Mannich reaction involves the aminoalkylation of an acidic proton located at the C3 position of the indole ring. This three-component reaction utilizes an aldehyde (commonly formaldehyde), a primary or secondary amine, and the 5-cyanoindole substrate to yield a β -amino carbonyl compound known as a Mannich base.^{[10][11]} These products are versatile synthetic intermediates.^[11]

N-Functionalization

The nitrogen atom of the indole ring can be readily functionalized through deprotonation followed by reaction with an electrophile.

The N-H proton of 5-cyanoindole can be abstracted by a suitable base to form a nucleophilic indolide anion. This anion readily reacts with various electrophiles, such as alkyl halides or acyl chlorides, to afford N-alkylated or N-acylated products, respectively.^{[12][13]}



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Caption: General scheme for N-functionalization of 5-cyanoindole.

Transformations of the Cyano Group

The nitrile functionality of 5-cyanoindole is a versatile handle for a variety of chemical transformations.

The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation.^[14] ^[15] This transformation provides access to 5-(aminomethyl)indole, a valuable building block for the synthesis of various biologically active compounds.

Experimental Protocol: Reduction of 5-Cyanoindole with LiAlH_4

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH_4) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
- Cool the suspension in an ice bath.
- Dissolve 5-cyanoindole in anhydrous ether or THF and add it dropwise to the LiAlH_4 suspension with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- Filter the resulting granular precipitate and wash it thoroughly with ether or THF.
- Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(aminomethyl)indole.
- Purify the product by column chromatography or recrystallization as needed.

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales. Extreme caution should be exercised when working with LiAlH_4 , as it is a highly reactive and flammable reagent.^[4]

Palladium-Catalyzed Cross-Coupling Reactions

While 5-cyanoindole itself is not typically used directly in cross-coupling reactions, its halogenated derivatives, such as 3-bromo-5-cyanoindole, are excellent substrates for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.^[16] This allows for the introduction of a wide range of aryl or vinyl substituents at the C3 position, further diversifying the molecular scaffold.^{[16][17]}

Part 3: Synthesis of 5-Cyanoindole

Several synthetic routes have been developed for the preparation of 5-cyanoindole, with the choice of method often depending on the desired scale, available starting materials, and safety considerations.

Rosenmund-von Braun Reaction

A common and high-yielding laboratory-scale synthesis of 5-cyanoindole involves the cyanation of 5-bromoindole using copper(I) cyanide in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).^[18]

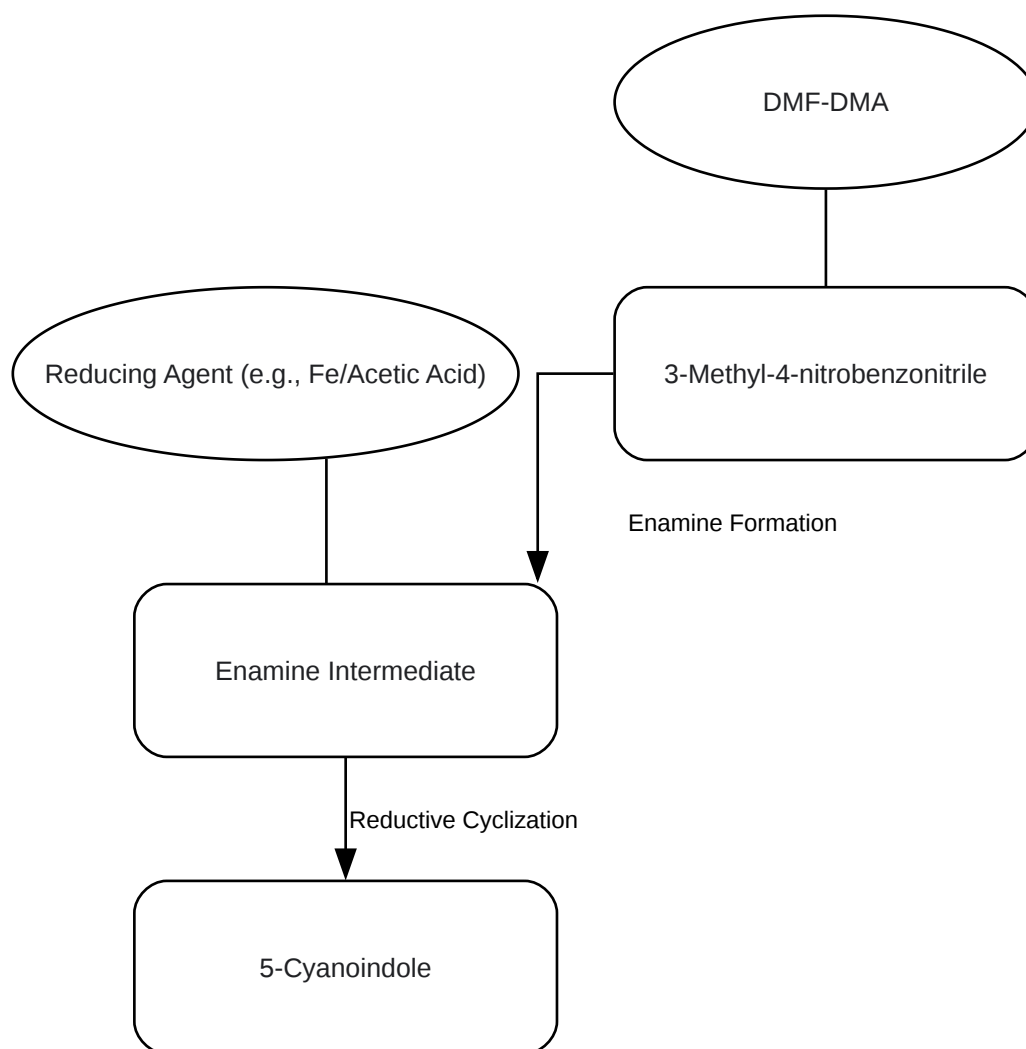
Experimental Protocol: Synthesis of 5-Cyanoindole from 5-Bromoindole

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromoindole (19.6 g, 0.1 mol) and N-methyl-2-pyrrolidone (NMP) (200 mL).^[18]
- Add copper(I) cyanide (9.5 g, 0.106 mol) to the mixture.^[1]
- Heat the reaction mixture to 85°C and maintain this temperature with stirring overnight (approximately 12-16 hours).^[1]
- Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Add aqueous ammonia (20 mL) and stir.^[1]
- Extract the product with n-hexane (2 x 30 mL).^[1]
- Combine the organic layers and concentrate the solvent under reduced pressure.^[1]
- Crystallize the crude product from the refrigerator for 2 hours.^[1]
- Collect the solid product by suction filtration to yield 5-cyanoindole.^[1]

Modified Leimgruber-Batcho Synthesis

For larger-scale industrial production, a modified Leimgruber-Batcho indole synthesis is often preferred.^[19] This route typically starts from an appropriately substituted o-nitrotoluene, such

as 3-methyl-4-nitrobenzonitrile, and involves the formation of an enamine followed by reductive cyclization.[1][15]



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Caption: Simplified workflow of the modified Leimgruber-Batcho synthesis.

Part 4: Applications

The unique structural and electronic features of 5-cyanoindole have led to its widespread application in several areas of scientific research and development.

Pharmaceutical Synthesis

The most prominent application of 5-cyanoindole is as a key starting material in the synthesis of the antidepressant drug Vilazodone.[1][18] The indole scaffold and the cyano group are integral to the pharmacological activity of this dual-acting serotonergic agent. Furthermore, the 5-cyanoindole motif serves as a versatile platform for the development of other therapeutic agents, including enzyme inhibitors.[20]

Materials Science

The strategic incorporation of the cyano group into the indole scaffold allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. This makes 5-cyanoindole derivatives promising candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Conclusion

5-Cyanoindole is a molecule of significant scientific and commercial interest, underpinned by its versatile chemical reactivity and its role as a crucial building block in the synthesis of high-value compounds. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective application in drug discovery, medicinal chemistry, and materials science. As research continues to uncover new synthetic methodologies and applications, the importance of 5-cyanoindole in advancing these fields is set to grow.

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